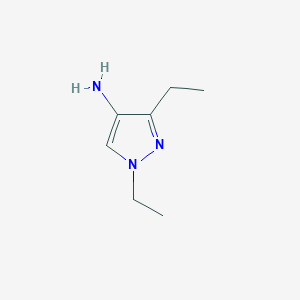
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is an organic compound that features a benzoate ester linked to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate typically involves the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminobenzoate: A related compound with similar structural features.
6-amino-5-chloropyrimidine: Shares the pyrimidine ring structure with the target compound.
Uniqueness
Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H13ClN4O2 |
|---|---|
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
methyl 3-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-13(19)9-4-2-3-8(5-9)6-16-12-10(14)11(15)17-7-18-12/h2-5,7H,6H2,1H3,(H3,15,16,17,18) |
Clé InChI |
DUEOBHJYXCXGAG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CNC2=NC=NC(=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


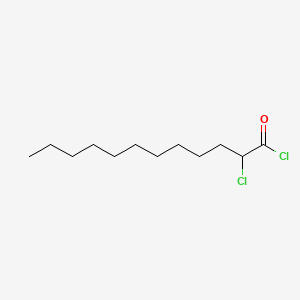
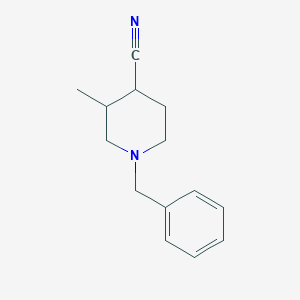




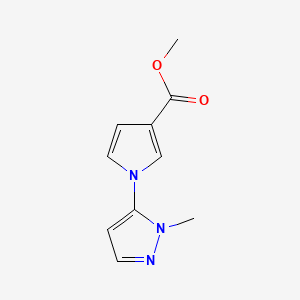
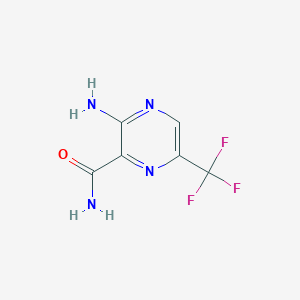


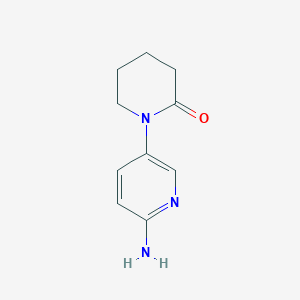
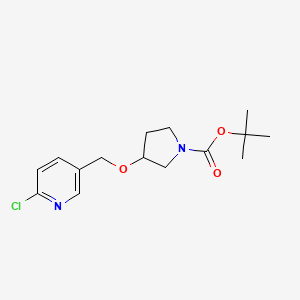
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
